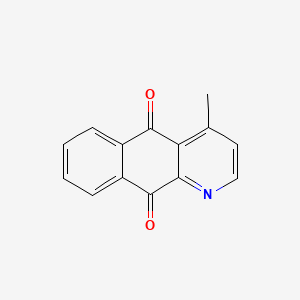
4-Methylbenzo(g)quinoline-5,10-dione
Descripción general
Descripción
4-Methylbenzo(g)quinoline-5,10-dione is a natural product found in Cananga odorata, Annona cherimola, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthetic Routes
The synthesis of 4-Methylbenzo(g)quinoline-5,10-dione typically involves several chemical transformations. These include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate starting materials such as benzoquinone derivatives and methylated anilines. Various methods have been documented to achieve high yields and purity.
- Cycloaddition Reactions : Some synthetic pathways utilize cycloaddition techniques to form the quinoline structure, which is crucial for the biological activity of the compound .
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Anticancer Activity
The compound has shown promising results in anticancer assays. Studies indicate that derivatives of quinoline compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against non-small cell lung cancer and breast cancer cell lines .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which is mediated through various pathways including oxidative stress and DNA damage .
Antimicrobial Properties
The compound also displays antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Research has indicated effectiveness against clinically relevant bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Antifungal Activity : Some studies report antifungal effects against species like Candida albicans, indicating its utility in addressing fungal infections .
Insecticidal Effects
Emerging research highlights the insecticidal properties of quinoline derivatives:
- Larvicidal Activity : Compounds related to this compound have been tested for larvicidal effects on mosquito vectors of malaria and dengue fever, showing promising results that could lead to new vector control strategies .
Case Studies
Several case studies illustrate the application of this compound in real-world scenarios:
Propiedades
Número CAS |
96889-94-0 |
|---|---|
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3 |
Clave InChI |
GVRYUHXXENMGEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
96889-94-0 |
Sinónimos |
cleistopholine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














